molecular formula C5H2N2O2S B3425485 2-Nitrothiophene-4-carbonitrile CAS No. 42137-23-5

2-Nitrothiophene-4-carbonitrile

Cat. No. B3425485
CAS RN: 42137-23-5
M. Wt: 154.15 g/mol
InChI Key: NACMZLGGHMPMKQ-UHFFFAOYSA-N
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Description

2-Nitrothiophene-4-carbonitrile is a chemical compound with the formula C5H2N2O2S and a molecular weight of 154.147 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of 2-Nitrothiophene-4-carbonitrile involves a reaction with pyridine, hydroxylamine hydrochloride, and acetic anhydride at 95°C for 2 hours . This process is part of a broader class of reactions used in the synthesis of thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Nitrothiophene-4-carbonitrile can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.

Scientific Research Applications

Synthesis and Characterization

Nitrothiophene derivatives are pivotal in the synthesis of complex organic compounds. For instance, the study by Jukić et al. (2010) on the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the role of nitrothiophene compounds in organic synthesis, showcasing their utility in generating novel compounds with detailed spectroscopic analysis to elucidate their structure and properties (Jukić, M. et al., 2010).

Material Science and Electrochemical Applications

In the realm of material science, nitro-functionalized oligothiophenes have been identified as promising electroactive molecular materials. Casado et al. (2003) explored nitro-functionalized terthiophenes, revealing their potential as push-pull systems with intense photoinduced charge transfer, indicating their applications in organic electronics and photovoltaics (Casado, J. et al., 2003).

Photophysical and Photochemical Studies

The study of photochemical behaviors of nitrothiophene derivatives offers insights into the substitution reactions that are critical in organic synthesis. D'Auria et al. (2000) investigated the photochemical substitution of polyhalogenothiophene and halogenothiazole derivatives, providing a foundation for understanding the reactivity and potential applications of these compounds in synthesizing photoactive materials (D'Auria, M. et al., 2000).

Chemical Reactions and Mechanisms

The reactivity of nitrothiophene derivatives with amines highlights their synthetic versatility. Bianchi et al. (2007) delved into the oxidative nucleophilic substitution of hydrogen in 4-alkyl-2-nitrothiophenes, revealing the effects of alkyl groups on reaction outcomes and providing a pathway for the synthesis of novel thiophene-based compounds (Bianchi, L. et al., 2007).

Future Directions

Thiophene derivatives, including 2-Nitrothiophene-4-carbonitrile, continue to attract interest due to their wide range of potential applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

5-nitrothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACMZLGGHMPMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276385
Record name 2-Nitrothiophene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrothiophene-4-carbonitrile

CAS RN

42137-24-6, 42137-23-5
Record name 2-Nitrothiophene-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrothiophene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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